
1,1'-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is a chemical compound known for its unique structure and properties It belongs to the class of isothiocyanates, which are compounds containing the functional group -N=C=S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylbenzene and under nitrogen protection to prevent oxidation . The yields of the products can be quite high, often exceeding 90%, making this method efficient and suitable for industrial production.
Industrial Production Methods
For industrial production, the synthesis method must be scalable, safe, and cost-effective. The method involving the reaction of amines with phenyl isothiocyanate meets these criteria due to its low toxicity, low cost, and high yield. This method also produces fewer by-products, making it environmentally friendly and easier to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a solvent and under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) depend on the specific reagents and conditions used. For example, reactions with amines typically yield thiourea derivatives, while reactions with alcohols can produce isothiocyanate esters .
Applications De Recherche Scientifique
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Industry: Used in the production of polymers and other materials due to its reactive isothiocyanate groups.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) involves its reactive isothiocyanate groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows the compound to modify proteins and other biomolecules, potentially inhibiting their function. For example, its inhibition of aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme, preventing it from catalyzing its normal reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: Another isothiocyanate compound with similar reactivity but different substituents on the benzene ring.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar types of reactions.
Uniqueness
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is unique due to its dual isothiocyanate groups and the presence of a sulfonyl linkage, which can provide additional reactivity and binding sites compared to simpler isothiocyanates. This makes it particularly useful in applications requiring multiple reactive sites, such as in the synthesis of complex organic molecules and in the modification of biomolecules .
Propriétés
Numéro CAS |
40939-81-9 |
|---|---|
Formule moléculaire |
C26H16N2O4S3 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
2-isothiocyanato-4-(3-isothiocyanato-4-phenoxyphenyl)sulfonyl-1-phenoxybenzene |
InChI |
InChI=1S/C26H16N2O4S3/c29-35(30,21-11-13-25(23(15-21)27-17-33)31-19-7-3-1-4-8-19)22-12-14-26(24(16-22)28-18-34)32-20-9-5-2-6-10-20/h1-16H |
Clé InChI |
GTFHAIFECNAAJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=CC=C4)N=C=S)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



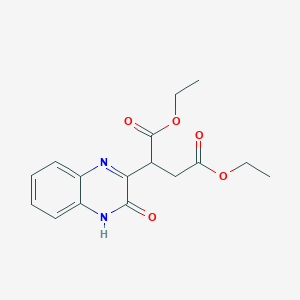
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)
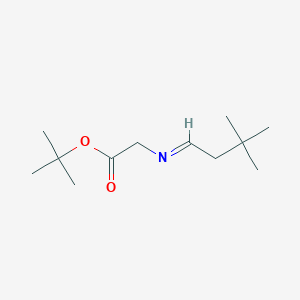

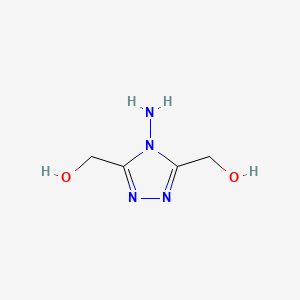

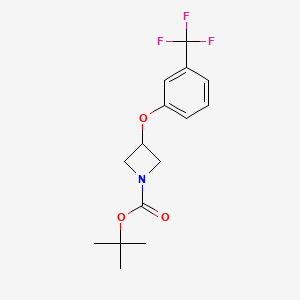
![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)


![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)
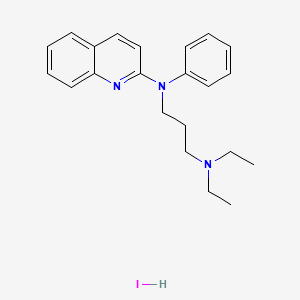
![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)
